molecular formula C13H12N2O2S B5972731 2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

Cat. No. B5972731
M. Wt: 260.31 g/mol
InChI Key: CICUVXSLRGTFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone, also known as NSC-684766, is a pyrimidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes involved in cancer cell growth and inflammation. Additionally, it has been shown to inhibit the replication of HIV by blocking the reverse transcriptase enzyme. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. Inflammatory cells, such as macrophages, have been shown to be inhibited by this compound, leading to a reduction in inflammation. Additionally, this compound has been shown to inhibit the replication of HIV, leading to a reduction in viral load.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in lab experiments include its broad therapeutic potential and the availability of a synthesis method that has been optimized for yield and purity. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. One potential direction is to investigate its potential as a treatment for other types of cancer, such as lung or colon cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects. Finally, the development of new synthesis methods or modifications to the current method could lead to increased yield and purity, making this compound a more viable option for further research.

Synthesis Methods

The synthesis of 2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been reported in the literature. The synthesis involves the reaction of 2,4,6-trichloropyrimidine with allylthiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide and phenylhydrazine to yield the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for further research.

Scientific Research Applications

2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties, specifically against breast cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-viral properties, specifically against the human immunodeficiency virus (HIV). These findings suggest that 2-(allylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone may have broad therapeutic potential.

properties

IUPAC Name

6-hydroxy-3-phenyl-2-prop-2-enylsulfanylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-2-8-18-13-14-11(16)9-12(17)15(13)10-6-4-3-5-7-10/h2-7,9,16H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICUVXSLRGTFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC(=O)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-3-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4(3H)-one

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